

# Discovery and Initial Synthesis of AZD6918: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**AZD6918** is a potent and selective, orally bioavailable inhibitor of Tropomyosin receptor kinases (Trk). This document provides a comprehensive overview of the discovery and initial synthesis of **AZD6918**, including its mechanism of action, key biological data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.

## Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions or mutations, has been identified as an oncogenic driver in a variety of adult and pediatric cancers.[2] This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy. **AZD6918** emerged from discovery efforts to identify potent and selective small molecule inhibitors of the Trk kinases.

# **Discovery and Biological Activity**

**AZD6918** was identified as a novel and potent inhibitor of Trk tyrosine kinases.[2][3] Preclinical studies have demonstrated its ability to induce cell death in cancer cells with dysregulated Trk



signaling.[3] Specifically, in neuroblastoma cell lines expressing TrkB, **AZD6918** treatment led to apoptosis.[3] Furthermore, it was shown to enhance the cytotoxic effects of conventional chemotherapy agents like etoposide, both in vitro and in vivo.[3]

### **Mechanism of Action**

**AZD6918** functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the active site of the kinase, it blocks the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-survival and proliferative pathways.

Signaling Pathway of Trk Inhibition by AZD6918



Click to download full resolution via product page

Caption: Trk signaling pathway and the inhibitory action of AZD6918.

# Physicochemical Properties and In Vitro Biological Data



While the primary publications detailing the initial discovery and full preclinical data package of **AZD6918** are not publicly available, the following information has been compiled from available sources. It should be noted that a comprehensive dataset on kinase selectivity and cell-based assays is not available in the public domain.

| Property          | Value                                                                                                  |
|-------------------|--------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (S)-5-Fluoro-2-[[1-(4-fluorophenyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]nicotinonitrile |
| CAS Number        | 905585-60-6                                                                                            |
| Molecular Formula | C20H20F2N6O                                                                                            |
| Molecular Weight  | 398.42 g/mol                                                                                           |

# **Initial Synthesis of AZD6918**

Detailed experimental protocols for the synthesis of **AZD6918** are not publicly available in peer-reviewed journals. The following proposed synthetic scheme is based on analogous chemical syntheses for similar compounds and general principles of medicinal chemistry. The specific reagents, reaction conditions, and yields would have been optimized during the drug discovery process.

Proposed Synthetic Pathway for AZD6918





Click to download full resolution via product page

Caption: A plausible synthetic route for the preparation of **AZD6918**.

## **Experimental Protocols (Hypothetical)**

The following are hypothetical experimental procedures based on the proposed synthetic pathway.

Step 1: Synthesis of 6-Chloro-2-(((S)-1-(4-fluorophenyl)ethyl)amino)-5-fluoronicotinonitrile (Intermediate 1)

To a solution of 2,6-dichloro-5-fluoronicotinonitrile in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) would be added (S)-1-(4-fluorophenyl)ethanamine and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture would be stirred at an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction would be worked up by partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography to yield Intermediate 1.



#### Step 2: Synthesis of AZD6918

A mixture of Intermediate 1, 5-isopropoxy-1H-pyrazol-3-amine, a palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent (e.g., dioxane) would be heated under an inert atmosphere. The reaction progress would be monitored by LC-MS. After completion, the reaction mixture would be filtered, concentrated, and the residue purified by column chromatography to afford **AZD6918**.

## **Clinical Development and Future Perspectives**

AZD6918 entered Phase I clinical trials for the treatment of advanced solid malignancies. However, the development of AZD6918 was discontinued due to an unfavorable pharmacokinetic profile. Despite its discontinuation, the discovery of AZD6918 and other Trk inhibitors has paved the way for the successful development of next-generation Trk inhibitors that are now approved for the treatment of TRK fusion-positive cancers. The learnings from the development of early Trk inhibitors like AZD6918 have been invaluable in understanding the structure-activity relationships and pharmacokinetic properties required for a successful therapeutic agent in this class.

## Conclusion

**AZD6918** is a potent Trk inhibitor that demonstrated promising preclinical activity. While its clinical development was halted, the program contributed to the broader understanding of Trk inhibition as a therapeutic strategy. The information presented in this technical guide provides an overview of the discovery and initial synthetic approaches for **AZD6918**, which may be of value to researchers in the field of oncology and medicinal chemistry.

Disclaimer: The synthetic protocols provided are hypothetical and based on general chemical principles. The specific conditions for the synthesis of **AZD6918** are proprietary to AstraZeneca and have not been publicly disclosed in detail.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and Initial Synthesis of AZD6918: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666230#discovery-and-initial-synthesis-of-azd6918]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com